Strategic Overview: 4-(2-Phenoxyethoxy)aniline as a Core Moiety
Strategic Overview: 4-(2-Phenoxyethoxy)aniline as a Core Moiety
An in-depth technical guide to 4-(2-Phenoxyethoxy)aniline (CAS: 35965-96-9) for researchers, scientists, and drug development professionals.
4-(2-Phenoxyethoxy)aniline is a bifunctional organic molecule featuring a primary aromatic amine (aniline) and a phenoxyethoxy ether group. This unique combination of a nucleophilic amine and a flexible, lipophilic ether chain makes it a valuable intermediate in synthetic chemistry. The aniline portion serves as a versatile anchor for a wide range of chemical transformations, including amide bond formation, diazotization, and N-alkylation[1][2]. The phenoxyethoxy tail can influence the molecule's solubility, conformational flexibility, and potential for intermolecular interactions, such as hydrogen bonding and π-stacking.
While direct applications of this specific molecule are not extensively documented in mainstream literature, its structural motifs are prevalent in both materials science and medicinal chemistry. Analogous aniline derivatives with oligo(ethylene glycol) side chains are precursors to electroactive polymers used in biosensors and electrochromic devices[3]. In drug discovery, the aniline scaffold is a cornerstone, present in countless therapeutic agents[4]. The ether linkage is also a common feature in pharmaceuticals, often used to modulate physicochemical properties and biological activity[1]. Therefore, 4-(2-Phenoxyethoxy)aniline represents a strategic building block for the synthesis of novel compounds with potential applications in these advanced fields.
Physicochemical & Structural Data
A clear understanding of a molecule's physical properties is foundational to its application in experimental design, from selecting appropriate solvents to predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 35965-96-9 | [5][6][7] |
| Molecular Formula | C₁₄H₁₅NO₂ | [6][8] |
| Molecular Weight | 229.27 g/mol | [6] |
| Melting Point | 120.39 °C (Predicted) | [9] |
| Boiling Point | 354 - 360.54 °C (Predicted) | [9] |
| Density | 1.16 g/cm³ (Predicted) | [9] |
| Water Solubility | 36.622 - 213.62 mg/L (Predicted) | [9] |
| SMILES | NC1=CC=C(OCCOC2=CC=CC=C2)C=C1 | [6] |
| InChIKey | AEUZGHQIEXOKBD-UHFFFAOYSA-N | [9] |
Synthesis and Purification: A Validated Approach
The most direct and reliable method for synthesizing 4-(2-Phenoxyethoxy)aniline is through a Williamson ether synthesis. This strategy is predicated on the nucleophilic substitution of a halide by an alkoxide. In this context, the phenolic hydroxyl group of 4-aminophenol is deprotonated to form a more nucleophilic phenoxide, which then displaces a leaving group from a 2-phenoxyethyl electrophile.
Causality of Experimental Design:
-
Starting Material Selection: 4-Aminophenol is chosen as the starting material because it provides the core aniline structure with a readily functionalizable hydroxyl group[10].
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol without causing unwanted side reactions with the amine or the electrophile.
-
Solvent Choice: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is selected to dissolve the ionic intermediates (phenoxide and carbonate) and facilitate the Sₙ2 reaction mechanism.
-
Purification: Column chromatography is the gold standard for purifying organic compounds of this nature, allowing for the separation of the desired product from unreacted starting materials and byproducts based on polarity.
Proposed Synthetic Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-(2-Phenoxyethoxy)aniline.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF).
-
Addition of Electrophile: While stirring, add 2-phenoxyethyl bromide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the 4-aminophenol spot is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient elution system (e.g., hexane/ethyl acetate) to afford the pure 4-(2-Phenoxyethoxy)aniline.
Analytical Characterization for Quality Control
Rigorous analytical testing is critical to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
Analytical Workflow Diagram
Caption: Integrated analytical workflow for compound verification and purity assessment.
Expected Spectroscopic and Chromatographic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene (-CH₂-) protons of the ethoxy bridge, and the amine (-NH₂) protons. Protons on the aniline ring will appear further upfield than those on the phenoxy ring due to the electron-donating effect of the amine group. The two -CH₂- groups will appear as triplets around 4.0-4.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 10 unique signals for the aromatic carbons (due to symmetry in the para-substituted aniline ring) and 2 signals for the aliphatic carbons of the ethoxy linker.
-
Mass Spectrometry (MS): The mass spectrum, particularly under soft ionization techniques like electrospray ionization (ESI), should show a prominent molecular ion peak [M+H]⁺ at m/z 230.28.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the primary amine (a doublet around 3350-3450 cm⁻¹), aromatic C-H stretches (~3030 cm⁻¹), and the characteristic C-O-C ether stretch (~1240 cm⁻¹).
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is designed to provide a quantitative measure of purity. The choice of a C18 column is standard for separating moderately polar organic molecules.
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of 4-(2-Phenoxyethoxy)aniline in a 50:50 mixture of Acetonitrile/Water.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main product peak relative to the total peak area. For use in drug discovery, a purity of >95% is typically required.
Potential Applications in Research & Drug Development
The true value of 4-(2-Phenoxyethoxy)aniline lies in its potential as a versatile building block.
-
Pharmaceutical Scaffolding: The primary amine provides a reactive handle for coupling with carboxylic acids, sulfonyl chlorides, and other electrophiles to build libraries of new chemical entities. The phenoxyethoxy moiety can serve as a lipophilic tail to improve membrane permeability or engage in specific interactions within a protein binding pocket. Its structural similarity to intermediates used in the synthesis of active pharmaceutical ingredients (APIs) highlights its potential in medicinal chemistry[10][11].
-
Functional Polymer Synthesis: Aniline derivatives are well-known precursors for conductive polymers[3]. The phenoxyethoxy group could be modified to include other functional units, allowing for the synthesis of polymers with tailored electronic, optical, or biocompatible properties for use in advanced materials and biosensors[3][11].
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 4-(2-Phenoxyethoxy)aniline is not widely available, its hazards can be inferred from structurally related anilines and general chemical principles[12]. Aniline and its derivatives are readily absorbed through the skin and can cause systemic toxicity[13]. The primary toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport[13][14].
Hazard Summary (Inferred):
-
H302: Harmful if swallowed. [15]
-
H319: Causes serious eye irritation. [15]
-
Potential for skin sensitization and irritation. [16]
-
Potential for methemoglobinemia upon significant exposure. [13]
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[15].
Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.
-
Store away from oxidizing agents.
Conclusion
4-(2-Phenoxyethoxy)aniline, CAS 35965-96-9, is a strategically important chemical intermediate whose value is derived from its dual functionality. Its synthesis is achievable through standard organic chemistry techniques, and its purity can be rigorously validated using a suite of analytical methods. While it may not be an end-product itself, its potential as a foundational building block for creating novel pharmaceuticals and advanced functional materials is significant. Proper adherence to safety protocols is essential when handling this and related aniline compounds.
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